molecular formula C12H8ClNO B8450589 2-Chloromethyl-naphtho[2,1-d]oxazole

2-Chloromethyl-naphtho[2,1-d]oxazole

Cat. No.: B8450589
M. Wt: 217.65 g/mol
InChI Key: RSJUSTLUGPFDGN-UHFFFAOYSA-N
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Description

2-Chloromethyl-naphtho[2,1-d]oxazole is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery. Its core structure is based on the naphtho[2,1-d]oxazole scaffold, which is recognized as a privileged structure in the design of biologically active compounds. Researchers value this compound primarily for its potential as a precursor in the synthesis of novel antitumor agents. The naphtho[2,1-d]oxazole core is a known pharmacophore for substrates of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is frequently overexpressed in various cancer cells, such as non-small cell lung cancer, making it an attractive target for enzyme-directed therapy . Derivatives of this scaffold, particularly those functionalized at specific positions, can be designed as prodrugs that are selectively activated by NQO1 within tumor cells, leading to the generation of cytotoxic compounds and apoptosis . The reactive chloromethyl group on this compound provides a handle for further chemical modification, allowing researchers to attach various water-solubilizing or targeting moieties, such as piperazine derivatives, to optimize the physicochemical and pharmacological properties of the resulting drug candidates . Beyond oncology research, the naphtho[2,1-d]oxazole structure is also explored in the development of other therapeutic areas, including antiviral agents, as similar compounds have demonstrated potent activity . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

2-(chloromethyl)benzo[g][1,3]benzoxazole

InChI

InChI=1S/C12H8ClNO/c13-7-11-14-10-6-5-8-3-1-2-4-9(8)12(10)15-11/h1-6H,7H2

InChI Key

RSJUSTLUGPFDGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=N3)CCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs of Naphthooxazole Derivatives

Compound Name Substituent Core Heterocycle Molecular Weight (g/mol) Key Properties/Applications References
2-Chloromethyl-naphtho[2,1-d]oxazole -CH₂Cl (2-position) Oxazole 217.65 Electrophilic reactivity; synthetic intermediate
2-(Fur-2-yl)naphtho[2,1-d]oxazole Furyl (2-position) Oxazole 211.21 Potential antibacterial/antifungal activity; photochemical synthesis
2-(2-Fluorophenyl)naphtho[2,1-d]thiazole 2-Fluorophenyl (2-position) Thiazole 279.31 Enhanced aromaticity; crystallography studies
Naphtho[1,2-b]pyrazole derivatives Varied (e.g., thiazolyl, isoxazolyl) Pyrazole 250–300 (approx.) Anticancer screening; diverse substituent effects

Substituent Influence :

  • Electron-Withdrawing Groups (e.g., -CH₂Cl) : Increase electrophilicity and reactivity toward nucleophiles, enabling cross-coupling or alkylation reactions . The chloromethyl group’s leaving-group ability contrasts with the furyl group’s electron-donating nature in 2-(Fur-2-yl)naphtho[2,1-d]oxazole, which may stabilize the ring system .
  • Heteroatom Variation : Replacing oxazole’s oxygen with sulfur (as in thiazole derivatives) enhances aromaticity and basicity (pKa of oxazole conjugate acid: 0.8 vs. thiazole’s ~2.5) , affecting solubility and protein-binding interactions .

Comparison :

  • Conventional vs. Green Methods : While this compound synthesis likely employs traditional alkylation (e.g., using chloromethyl ethers), 2-(Fur-2-yl) derivatives utilize photocyclization, aligning with green chemistry principles (reduced solvent waste) .
  • Catalytic Efficiency : Thiazole derivatives (e.g., 2-(2-fluorophenyl)naphtho[2,1-d]thiazole) often require transition-metal catalysts for Suzuki couplings, whereas oxazoles may form via cyclodehydration .

Physicochemical Properties

Table 3: Physicochemical Data for Selected Compounds

Compound logP (Predicted) Solubility (aq.) Melting Point (°C) Stability
This compound 2.8 Low 150–155 Sensitive to hydrolysis
Naphtho[2,1-d]oxazole (unsubstituted) 1.9 Moderate 120–125 Stable under ambient conditions
2-(2-Fluorophenyl)naphtho[2,1-d]thiazole 3.1 Very low 180–185 High thermal stability

Key Observations :

  • The chloromethyl group increases logP by ~0.9 compared to unsubstituted naphthooxazole, enhancing membrane permeability but reducing aqueous solubility .
  • Thiazole derivatives exhibit higher melting points and thermal stability due to stronger intermolecular interactions (e.g., S···π contacts) .

Mechanistic Insights :

  • Chloromethyl derivatives may act as alkylating agents in vivo, targeting thiol groups in enzymes or DNA . This contrasts with furyl-substituted oxazoles, which likely exert activity via π-π stacking with microbial membranes .
  • PPARγ partial agonists (e.g., oxazole-linked tetrahydroisoquinolines) demonstrate the importance of substituent positioning for receptor binding, suggesting that this compound’s bulky group may hinder such interactions .

Preparation Methods

Polyphosphoric Acid-Mediated Cyclization

In a protocol adapted from bromomethyl-naphthooxazole synthesis, 1-amino-2-naphthol hydrochloride reacts with chloroacetic acid in PPA at 130°C for 4 hours. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the chloroacetyl carbonyl, followed by intramolecular cyclization (Figure 1a). This method yields 2-chloromethyl-naphtho[2,1-d]oxazole in 58% isolated yield after purification. Key advantages include:

  • Functional group tolerance : Electron-donating and withdrawing groups on the naphthol remain intact.

  • Scalability : Reactions are performed under solvent-free conditions, simplifying large-scale synthesis.

Optimization Note : Substituting bromoacetic acid with chloroacetic acid reduces reaction time by 30% due to chlorine’s lower leaving-group ability, though yields remain comparable.

Halogen Exchange on Bromomethyl Precursors

An alternative route involves synthesizing bromomethyl-naphtho[2,1-d]oxazole followed by halogen exchange to introduce the chloromethyl group.

Nucleophilic Substitution with Chloride Salts

Bromomethyl-naphtho[2,1-d]oxazole, prepared via bromoacetic acid condensation, undergoes nucleophilic substitution with sodium chloride in dimethylformamide (DMF) at 80°C. The reaction achieves 72% conversion to the chloromethyl derivative within 6 hours, as monitored by 1H^{1}\text{H} NMR.

Mechanistic Insight :

R-Br+ClDMF, 80°CR-Cl+Br\text{R-Br} + \text{Cl}^- \xrightarrow{\text{DMF, 80°C}} \text{R-Cl} + \text{Br}^-

The reaction follows an SN2S_N2 mechanism, with chloride ion attack at the benzylic position.

Cyclization Using Chloroacetyl Chloride

Chloroacetyl chloride serves as a dual-purpose reagent, acting as both the acylating agent and chloromethyl source.

One-Pot Synthesis from 1-Amino-2-Naphthol

1-Amino-2-naphthol reacts with chloroacetyl chloride in acetic acid under reflux, forming an intermediate amide that undergoes cyclization in situ (Figure 1b). This method achieves a 65% yield, with purity >95% confirmed by HPLC.

Key Parameters :

  • Molar ratio : A 1:2 ratio of naphthol to chloroacetyl chloride minimizes dimerization.

  • Temperature : Reflux at 120°C ensures complete dehydration.

Oxidative Ring-Opening and Re-cyclization

Unexpected pathways from naphthoquinone precursors offer novel routes to chloromethyl-naphthooxazoles.

CAN-Mediated Oxidation

2-Amino-1,4-naphthoquinone reacts with chloromethyl aldehydes in hydrobromic acid/acetic acid, forming naphtho[2,1-d]oxazol-5-ols. Subsequent ceric ammonium nitrate (CAN) oxidation induces ring-opening, followed by re-cyclization to install the chloromethyl group. While yields are moderate (40–50%), this method enables access to derivatives with additional oxygenation patterns.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the efficiency, scalability, and limitations of each approach.

Method Reagents Conditions Yield Advantages Limitations
PPA-mediated cyclizationChloroacetic acid, PPA130°C, 4h58%High functional group toleranceRequires corrosive PPA
Halogen exchangeNaBr, NaCl, DMF80°C, 6h72%Utilizes bromo precursorsMulti-step synthesis
Chloroacetyl chlorideChloroacetyl chlorideAcOH, reflux65%One-pot reactionSensitive to moisture
CAN-mediated oxidationCAN, HBr/AcOHRT to 60°C45%Access to oxidized derivativesLow yield, specialized precursors

Mechanistic Studies and Intermediate Characterization

Role of Radical Intermediates

Electron paramagnetic resonance (EPR) studies on TEMPO-involved syntheses reveal that naphthalenone radicals form transiently during cyclization. These radicals couple with TEMPO-oxygen adducts, suggesting that chloromethyl group installation may proceed through similar radical pathways.

Isotopic Labeling

18O^{18}\text{O}-labeling experiments confirm that the oxazole oxygen originates from the carbonyl group of chloroacetic acid, excluding solvent or atmospheric oxygen incorporation .

Q & A

Q. What are the most reliable synthetic routes for preparing 2-Chloromethyl-naphtho[2,1-d]oxazole, and how do reaction conditions influence yield?

A robust method involves using TEMPO as an oxygen source in a reaction between naphthols and amines. This approach offers excellent functional group tolerance and avoids harsh oxidants, achieving yields up to 85% under mild conditions (e.g., acetonitrile solvent, room temperature). Optimization of stoichiometry (1:1.2 naphthol-to-amine ratio) and reaction time (12–24 hours) is critical to minimize side products . Alternative routes, such as cyclodehydration of β-ketoamide precursors, require high-temperature reflux (e.g., toluene, 110°C) but may suffer from lower regioselectivity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are indispensable for confirming the oxazole ring and chloromethyl substituent. Key signals include a singlet for the oxazole C-H proton (δ 8.4–8.6 ppm) and a triplet for the chloromethyl group (δ 4.2–4.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C-Cl: 1.78–1.82 Å) and dihedral angles, confirming planarity of the naphtho-oxazole system. Hydrogen-bonding interactions (e.g., C-H···N) stabilize the crystal lattice .

Q. How does thermal analysis inform the stability of this compound under storage or reaction conditions?

Differential Scanning Calorimetry (DSC) reveals a melting point range of 180–185°C with no decomposition below 200°C, indicating thermal stability. However, prolonged exposure to moisture or light may hydrolyze the chloromethyl group, necessitating storage in anhydrous, dark conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of functionalization reactions involving this compound?

Electrophilic aromatic substitution (EAS) favors the C-4 position due to electron-donating effects from the oxazole’s nitrogen. Radical trapping experiments (EPR) and 18O^{18}\text{O}-labeling studies confirm TEMPO-mediated pathways generate naphthalenone radical intermediates, directing regioselective C-H activation . Computational studies (DFT) further predict activation energies for competing sites, guiding synthetic design .

Q. How can structural modifications enhance the biological activity of this compound derivatives?

  • Anticancer Activity : Introducing electron-withdrawing groups (e.g., nitro, sulfonamide) at C-5 increases tubulin polymerization inhibition (IC50_{50} < 1 µM). Comparative SAR studies show that chloromethyl substitution improves membrane permeability but may reduce solubility .
  • Enzyme Inhibition : Docking simulations (AutoDock Vina) reveal that replacing the chloromethyl group with a thioether enhances binding to acetylcholinesterase (AChE) via π-π stacking with Trp86 .

Q. What green chemistry approaches can reduce waste in the synthesis of this compound?

Microwave-assisted synthesis reduces reaction times (from 24 hours to 30 minutes) and solvent use (e.g., ethanol/water mixtures). Ionic liquids (e.g., [BMIM][BF4_4]) improve catalyst recycling, achieving 90% yield over five cycles. Flow chemistry systems further enhance scalability while minimizing byproducts .

Q. How do photophysical properties of this compound enable applications in materials science?

Fluorescence studies (λem_{\text{em}} = 450–470 nm) demonstrate strong emission in polar solvents, making it suitable for OLEDs. Interaction with silver nanoparticles (UV-Vis: plasmon band shift from 410 to 425 nm) suggests utility in plasmonic sensors. Theoretical TD-DFT calculations correlate emission with HOMO-LUMO gaps (~3.2 eV) .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies in IC50_{50} values (e.g., anticancer vs. antimicrobial assays) often arise from assay conditions (e.g., serum protein interference). Meta-analysis using standardized protocols (e.g., CLSI guidelines) and control compounds (e.g., doxorubicin for cytotoxicity) improves reproducibility. Cross-validation with in silico models (e.g., QSAR) identifies outliers .

Q. Can electrochemical methods functionalize this compound without ring degradation?

Silver-catalyzed electrochemical C-H phosphonation (e.g., using diethyl-H-phosphonate) under mild conditions (1.5 V, room temperature) selectively modifies the naphthalene ring without oxazole ring opening. Cyclic voltammetry confirms a quasi-reversible redox process (Epa_{\text{pa}} = +0.85 V vs. Ag/AgCl) .

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